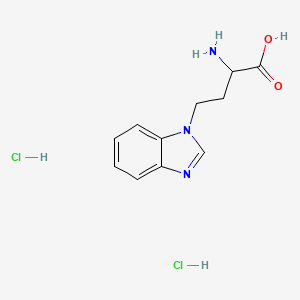

![molecular formula C10H9F2NO3 B2917944 Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate CAS No. 479690-12-5](/img/structure/B2917944.png)

Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate” is a chemical compound with the CAS Number: 479690-12-5 . It has a molecular weight of 229.18 . The IUPAC name for this compound is methyl 3-(2,4-difluoroanilino)-3-oxopropanoate . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9F2NO3/c1-16-10(15)5-9(14)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 229.18 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate and its derivatives have applications in organic synthesis. For example, 1-Carbamoyl-2-oxopropyl acetate derivatives were synthesized through an acetoxylation process, demonstrating the potential of this compound in organic synthesis due to mild reaction conditions and excellent yields (Liu et al., 2011).

Reactivity and Hydrolysis Studies

- Studies on the reactivity of galactopyranosyl donors, including derivatives of this compound, have shown that certain configurations can influence the rate of hydrolysis (Moumé-Pymbock et al., 2013).

Spectroscopic Analysis and Structural Characterization

- Spectroscopic techniques, such as IR spectroscopy, have been utilized to characterize compounds like 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, providing insight into molecular structures and bonding interactions (Yaman et al., 2019).

Fluorescence and Photophysical Properties

- Novel fluorescent polymers, incorporating elements like carbazole with side chains related to this compound, have been developed for detecting explosive compounds. These polymers exhibit high fluorescence quenching sensitivity, showcasing their potential in sensitive detection applications (Nie et al., 2011).

Inhibition and Pharmacological Effects

- Schiff bases of N-methyl and N-acetyl isatin derivatives, similar in structure to this compound, have shown anticonvulsant activities, indicating potential applications in medicinal chemistry (Verma et al., 2004).

Computational Studies and Molecular Docking

- Computational studies and molecular docking have been conducted on benzothiazolinone acetamide analogs, similar to this compound. These studies help in understanding the interaction of these compounds with biological molecules and their potential as drug candidates (Mary et al., 2020).

Propiedades

IUPAC Name |

methyl 3-(2,4-difluoroanilino)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO3/c1-16-10(15)5-9(14)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYRYPMGEJJAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)NC1=C(C=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2917865.png)

![N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2917866.png)

![methyl 4-{7-methyl-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B2917868.png)

![1-(2,5-dimethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2917874.png)

![7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2917875.png)

![2-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2917881.png)

![N-(4-isopropylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2917882.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2917883.png)